

# Spectroscopic Data for (R)-Methyl 3-aminobutanoate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (R)-Methyl 3-aminobutanoate

Cat. No.: B025519

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral molecule **(R)-Methyl 3-aminobutanoate**. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for Methyl 3-aminobutanoate. Note that for most standard spectroscopic techniques (NMR in achiral solvents, IR, MS), the data for the (R)-enantiomer is identical to that of the (S)-enantiomer and the racemic mixture.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for Methyl 3-aminobutanoate

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity        | Integration | Assignment                      |
|------------------------------------|---------------------|-------------|---------------------------------|
| 1.15                               | Doublet             | 3H          | CH <sub>3</sub> -CH             |
| 1.58                               | Singlet (broad)     | 2H          | -NH <sub>2</sub>                |
| 2.30                               | Doublet of Doublets | 1H          | -CH <sub>2</sub> - (one proton) |
| 2.44                               | Doublet of Doublets | 1H          | -CH <sub>2</sub> - (one proton) |
| 3.40                               | Multiplet           | 1H          | -CH-NH <sub>2</sub>             |
| 3.67                               | Singlet             | 3H          | O-CH <sub>3</sub>               |

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

Table 2: <sup>13</sup>C NMR Spectroscopic Data for Methyl 3-aminobutanoate

| Chemical Shift ( $\delta$ ) ppm | Assignment          |
|---------------------------------|---------------------|
| 24.3                            | CH <sub>3</sub> -CH |
| 43.1                            | -CH <sub>2</sub> -  |
| 45.1                            | -CH-NH <sub>2</sub> |
| 51.5                            | O-CH <sub>3</sub>   |
| 172.9                           | C=O (Ester)         |

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

Table 3: IR Spectroscopic Data for Methyl 3-aminobutanoate

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                  |
|--------------------------------|-----------|-----------------------------|
| 3381, 3314                     | Medium    | N-H stretch (primary amine) |
| 2969, 2931, 2875               | Medium    | C-H stretch (aliphatic)     |
| 1735                           | Strong    | C=O stretch (ester)         |
| 1590                           | Medium    | N-H bend (primary amine)    |
| 1459, 1375                     | Medium    | C-H bend                    |
| 1289, 1173                     | Strong    | C-O stretch (ester)         |

Sample Preparation: Liquid film

Table 4: Mass Spectrometry Data for Methyl 3-aminobutanoate

| m/z | Relative Intensity (%) | Assignment                                                       |
|-----|------------------------|------------------------------------------------------------------|
| 117 | 5                      | [M] <sup>+</sup> (Molecular Ion)                                 |
| 102 | 100                    | [M - CH <sub>3</sub> ] <sup>+</sup>                              |
| 88  | 15                     | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                |
| 74  | 80                     | [M - C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>                |
| 58  | 20                     | [M - C <sub>2</sub> H <sub>3</sub> O <sub>2</sub> ] <sup>+</sup> |
| 44  | 95                     | [CH <sub>3</sub> -CH=NH <sub>2</sub> ] <sup>+</sup>              |

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

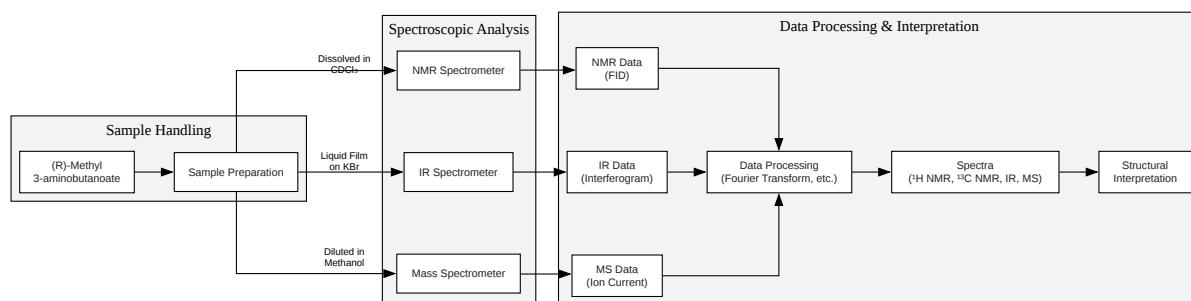
The following are detailed methodologies for the key experiments cited. These protocols are representative of standard practices for the analysis of small organic molecules like **(R)-Methyl 3-aminobutanoate**.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Approximately 5-10 mg of **(R)-Methyl 3-aminobutanoate** was dissolved in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  - The solution was transferred to a 5 mm NMR tube.
- Instrumentation and Data Acquisition:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 400 MHz NMR spectrometer.
  - For  $^1\text{H}$  NMR, a standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were accumulated.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence was used with a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were accumulated.
  - The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz for  $^1\text{H}$  and 1.0 Hz for  $^{13}\text{C}$ .

## 2.2 Infrared (IR) Spectroscopy

- Sample Preparation:
  - A drop of neat **(R)-Methyl 3-aminobutanoate** was placed between two potassium bromide (KBr) salt plates to form a thin liquid film.
- Instrumentation and Data Acquisition:
  - The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer.
  - The spectrum was scanned from 4000 to 400  $\text{cm}^{-1}$ .
  - A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.


- The final spectrum was an average of 16 scans with a resolution of  $4\text{ cm}^{-1}$ .

## 2.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - A dilute solution of **(R)-Methyl 3-aminobutanoate** in methanol was introduced into the mass spectrometer via direct injection.
  - Electron ionization (EI) was performed at 70 eV.
- Mass Analysis:
  - The mass spectrum was obtained using a quadrupole mass analyzer.
  - The analyzer was scanned over a mass-to-charge ( $m/z$ ) range of 10 to 200.

# Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **(R)-Methyl 3-aminobutanoate**.



[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of a chemical compound.

This guide provides foundational spectroscopic data and methodologies essential for the confident use of **(R)-Methyl 3-aminobutanoate** in scientific applications. The presented data and protocols are intended to support researchers in confirming the identity and purity of this compound, thereby ensuring the reliability and reproducibility of their experimental results.

- To cite this document: BenchChem. [Spectroscopic Data for (R)-Methyl 3-aminobutanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b025519#spectroscopic-data-for-r-methyl-3-aminobutanoate-nmr-ir-ms\]](https://www.benchchem.com/product/b025519#spectroscopic-data-for-r-methyl-3-aminobutanoate-nmr-ir-ms)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)